molecular formula C19H18N2O2 B047219 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole CAS No. 120982-79-8

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole

Cat. No.: B047219
CAS No.: 120982-79-8
M. Wt: 306.4 g/mol
InChI Key: USLGFBHQKZHFDW-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of two phenyl groups at positions 4 and 5, and an ethoxycarbonylmethyl group at position 1 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

DPEP exhibits a range of pharmacological properties that make it a candidate for various therapeutic uses:

Antimicrobial Activity

Research has shown that pyrazoline derivatives, including DPEP, possess notable antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain pyrazoline derivatives have minimum inhibitory concentrations (MIC) ranging from 3.55 to 6.56 µg/mL against specific bacterial targets .

Anticancer Properties

DPEP and its analogs have been evaluated for their anticancer activities. Various studies report that pyrazoline derivatives can inhibit the proliferation of cancer cells in vitro. For example, certain synthesized pyrazolines showed significant cytotoxic effects against human liver carcinoma cell lines (HepG2), with IC50 values comparable to established chemotherapeutics like doxorubicin . Additionally, some compounds demonstrated selectivity towards specific cancer types, indicating potential for targeted cancer therapies .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of DPEP are noteworthy; it has been shown to reduce inflammation in experimental models. This effect is attributed to the inhibition of pro-inflammatory mediators . Furthermore, its analgesic potential has been explored in pain models, suggesting that DPEP could serve as a basis for developing new pain relief medications.

Neuroprotective Effects

Recent investigations highlight the neuroprotective capabilities of DPEP derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have been shown to inhibit neuronal excitotoxicity and promote neuronal survival under stress conditions . For instance, certain pyrazoles have been linked to improved outcomes in models of traumatic brain injury and stroke .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of DPEP:

  • Antimicrobial Efficacy : A study demonstrated that DPEP derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Salmonella typhi, supporting their potential use in treating infections caused by resistant strains .
  • Cancer Treatment : In a comparative study against various cancer cell lines, DPEP analogs showed selective cytotoxicity with low micromolar IC50 values, indicating their promise as chemotherapeutic agents .
  • Neuroprotection : Research indicated that specific derivatives could restore membrane integrity following oxidative stress in neuronal cells, suggesting their utility in neurodegenerative disease management .

Data Table: Summary of Biological Activities of DPEP Derivatives

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive & Gram-negative bacteria
AnticancerCytotoxic effects on HepG2 cell line
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveInhibition of excitotoxicity

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The compound can bind to the active site of enzymes, blocking substrate access and thus inhibiting the enzyme’s function. In other applications, its electronic properties may be exploited to interact with other molecules or materials.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1H-pyrazole: Lacks the ethoxycarbonylmethyl group, which may affect its reactivity and applications.

    4,5-Diphenyl-1-(methyl)-pyrazole: Similar structure but with a methyl group instead of an ethoxycarbonylmethyl group.

    4,5-Diphenyl-1-(carboxymethyl)-pyrazole: Contains a carboxymethyl group, which can influence its solubility and reactivity.

Uniqueness

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole is unique due to the presence of the ethoxycarbonylmethyl group, which can enhance its solubility in organic solvents and influence its reactivity in chemical reactions. This functional group also provides additional sites for further chemical modification, making it a versatile compound for various applications.

Biological Activity

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O2C_{17}H_{18}N_2O_2. Its structure features two phenyl groups attached to the pyrazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazoline compounds against bacterial strains, suggesting that this compound may also possess similar properties. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function .

Anticancer Properties

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells . Specifically, one study noted that certain pyrazoline derivatives exhibited selectivity against leukemia cell lines with GI50 values as low as 2.23 μM .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazoles has been documented extensively. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be attributed to the inhibition of key signaling pathways involved in inflammation .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Cellular Signaling Pathways : Pyrazoles may modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes or cancer cell metabolism.
  • Receptor Interaction : Some studies suggest that pyrazoles can interact with cannabinoid receptors, which may contribute to their anti-inflammatory and analgesic effects .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro for several pyrazoline derivatives .
Anticancer Activity Showed cytotoxicity against leukemia cell lines with selectivity over normal cells .
Anti-inflammatory Effects Reduced levels of inflammatory markers in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-diphenyl-1-(ethoxycarbonylmethyl)-pyrazole derivatives?

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. A standard method involves refluxing a mixture of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds in ethanol. For example, 3,5-diarylpyrazoles can be synthesized by refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole with thiazolidinone precursors in ethanol for 2 hours, followed by recrystallization from a DMF-EtOH (1:1) mixture . Advanced modifications include using triethyl orthoformate and acetic anhydride under reflux to introduce ethoxymethyleneamino groups .

Q. What characterization techniques are essential for confirming the structure of synthesized pyrazole derivatives?

Key techniques include nuclear magnetic resonance (NMR) for analyzing substituent positions, liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemistry. For example, 1H-NMR and LC-MS were used to verify the structure of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, confirming the presence of trifluoromethyl and ester groups . Recrystallization purity and functional group analysis via IR spectroscopy are also critical .

Q. What in vitro assays are typically used to evaluate the biological activity of pyrazole compounds?

Standard assays include:

  • MTT assay for cytotoxicity screening (e.g., testing 3,5-diphenyl-1H-pyrazole against cell lines) .
  • Lactate dehydrogenase (LDH) assay to assess membrane integrity and cell death .
  • Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays to evaluate pro-oxidant or antioxidant effects .
  • Tyrosinase inhibition assays for assessing therapeutic potential in dermatological disorders .

Advanced Research Questions

Q. How do substitution patterns on the pyrazole ring influence biological activity and reactivity?

Substituents at the 1-, 3-, and 5-positions significantly modulate pharmacological properties. For instance:

  • N1-substitution (e.g., ethoxycarbonylmethyl) eliminates hydrogen-bond donor capacity but enhances metabolic stability .
  • 3,5-Diaryl groups (e.g., 4-fluorophenyl) improve antimicrobial activity due to electron-withdrawing effects .
  • Trifluoromethyl groups at position 3 increase lipophilicity and target affinity, as seen in ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate . Computational models (e.g., PISTACHIO, Reaxys) can predict reactivity based on substituent electronic profiles .

Q. What strategies resolve contradictory data in biological activity studies of pyrazole derivatives?

Contradictions often arise from assay conditions or substituent variability. For example:

  • Pyrazole-treated fungal samples showed delayed pustule formation but no toxicity, highlighting the need for time-course experiments and controls (e.g., glucose supplementation to confirm metabolic interference) .
  • Discrepancies in cytotoxicity data (e.g., MTT vs. LDH results) may reflect differences in cell death mechanisms; orthogonal assays and dose-response curves are recommended .

Q. How can computational methods optimize the design of pyrazole-based therapeutics?

  • Fragment-based drug design : Leverage databases like PISTACHIO or Reaxys to predict synthetic feasibility and metabolic pathways .
  • Molecular docking : Study interactions with targets like tyrosinase or tubulin using crystal structures .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity, as demonstrated for N-phosphorylated pyrazole derivatives .

Q. Methodological Considerations

Q. What experimental design principles are critical for pyrazole derivative synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation yields, while ethanol is ideal for recrystallization .
  • Catalyst optimization : Triethylamine improves amidophosphite synthesis efficiency .
  • Purification : Silica gel chromatography or gradient recrystallization minimizes byproducts .

Q. How do reaction conditions impact the yield of pyrazole derivatives?

  • Temperature : Reflux (~80°C) is optimal for cyclization; higher temperatures risk decomposition .
  • Reaction time : Prolonged reflux (12+ hours) is required for multi-step heterocycle formation (e.g., pyrazolo-triazolo-pyrimidines) .
  • Stoichiometry : Excess hydrazine (1.2–1.5 equivalents) ensures complete diketone conversion .

Properties

IUPAC Name

ethyl 2-(4,5-diphenylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-18(22)14-21-19(16-11-7-4-8-12-16)17(13-20-21)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLGFBHQKZHFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563148
Record name Ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120982-79-8
Record name Ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When only the 4,5-diphenyl isomer is desired the following procedure is preferred. A mixture of 778 g (3.96 mol) deoxybenzoin, 580 mL (4.38 mol) of N,N-dimethylformamide dimethyl acetal, and 775 mL of methyl tert-butyl ether was refluxed for 3 hours. The reaction mixture was cooled on ice to 0°-5° C. The precipitated solid was collected by filtration, the filter cake washed with 250 mL of cold methyl tert-butyl ether twice and dried in vacuum chamber at 65° C. to afford 913 g (92%) of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one, mp 128°-133° C. A slurry of 913 g (3.64 mol) of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one in 3.4 L of absolute ethanol was treated with 618 g (4 mol) of ethyl hydrazinoacetate hydrochloride in one portion. The mixture was stirred at room temperature for 1 hour, filtered through diatomaceous earth, and the filtrate treated with 7 L of 50% aqueous ethanol with stirring. Cooling of the resultant solution to 0°-5° C. provided a white solid which was collected by filtration, washed with 250 mL of cold 50% ethanol twice and dried in vacuum at 40° C. to provide 970 g (87%) of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate, mp 76°-80° C., containing none of the 3,4-diphenyl isomer detectable by GLC.
Quantity
913 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
3.4 L
Type
solvent
Reaction Step One

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